(4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid
Description
(4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid is a fluorinated biphenyl boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aromatic systems, particularly in pharmaceutical and materials science research. The fluorine substituent at the 4-position of the biphenyl scaffold and the boronic acid group at the 3-position confer unique electronic and steric properties, enhancing its reactivity in coupling reactions. This compound is pivotal in constructing inhibitors, sensors, and advanced intermediates due to its stability and compatibility with diverse catalytic systems .
Properties
IUPAC Name |
(2-fluoro-5-phenylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNPBPIXFRESBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257498 | |
| Record name | B-(4-Fluoro[1,1′-biphenyl]-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199616-73-3 | |
| Record name | B-(4-Fluoro[1,1′-biphenyl]-3-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199616-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Fluoro[1,1′-biphenyl]-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This process typically requires the use of a palladium catalyst and a base, such as potassium carbonate, under mild reaction conditions.
Industrial Production Methods: In industrial settings, the production of (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in batch reactors with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In chemistry, (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions . It serves as a key building block in the construction of biaryl compounds, which are prevalent in many natural products and pharmaceuticals.
Biology and Medicine: In biological and medicinal research, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the design of molecules with specific biological activities.
Industry: Industrially, (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process involves the transfer of the boron-bound aryl group to the palladium center, which then couples with an electrophilic partner to form the desired product.
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below summarizes critical parameters of (4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid and its analogs:
*Note: Molecular weight estimated based on structural analogs.
Research Findings and Challenges
- Yield Optimization : Substituent positioning significantly affects synthetic outcomes. For instance, para-substituted boronic acids often require rigorous purification due to byproduct formation, whereas meta-substituted analogs are more straightforward to isolate .
- Commercial Availability: Fluorinated biphenyl boronic acids are commercially accessible (e.g., Biosynth and CymitQuimica list prices ranging from $99/100mg to $363/g), but trifluoromethyl and cyano derivatives are costlier due to complex synthesis .
Biological Activity
(4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a biphenyl structure substituted with a fluorine atom and a boronic acid group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is pivotal for its biological interactions.
Research indicates that boronic acids can act as inhibitors in several biological pathways:
- Proteasome Inhibition : Boronic acids are recognized as potential proteasome inhibitors, which play a crucial role in the degradation of ubiquitinated proteins. This characteristic is particularly relevant in cancer therapy, where the inhibition of proteasome activity can lead to the accumulation of pro-apoptotic factors .
- Tyrosine Kinase Inhibition : The compound has been explored for its inhibitory effects on tyrosine kinases, which are critical in signaling pathways related to cell growth and differentiation .
- Antiproliferative Activity : Studies have demonstrated that (4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid exhibits antiproliferative effects against various cancer cell lines. Notably, it has shown enhanced activity compared to other compounds by substituting the nitro group with a boronic acid .
Structure-Activity Relationships (SAR)
The biological activity of (4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid can be influenced by its structural modifications. Key findings include:
- Fluorine Substitution : The presence of the fluorine atom in the ortho position relative to the boronic acid significantly enhances its antiproliferative activity. This enhancement is attributed to improved binding interactions with target proteins involved in cancer progression .
- Comparative Analysis : In studies comparing various derivatives, those with electron-withdrawing groups showed varied activity levels. For instance, compounds bearing para-substituted groups demonstrated different potencies based on their electronic properties .
1. Cancer Cell Line Studies
In a series of experiments involving prostate cancer cell lines (LAPC-4 and PC-3), (4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid was tested alongside standard drugs such as flutamide. The results indicated that this compound exhibited selective activity against cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .
2. Inhibition of Mycobacterial ATP Synthase
Another study highlighted the compound's potential in inhibiting mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. The fluorine substitution was found to enhance the inhibitory effects significantly compared to non-fluorinated analogs .
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing (4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid?
The compound is typically synthesized via the Suzuki-Miyaura cross-coupling reaction , where an arylboronic acid reacts with an aryl halide (e.g., bromo- or iodo-substituted benzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) . For example:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹⁹F/³¹P NMR : To confirm substitution patterns and purity. Fluorine substituents produce distinct ¹⁹F NMR shifts (e.g., −110 to −120 ppm for aromatic F) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- IR Spectroscopy : Identifies boronic acid B–O stretching (~1350 cm⁻¹) .
Intermediate Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this boronic acid?
Yield optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ offers higher efficiency for sterically hindered substrates compared to Pd(OAc)₂ .
- Solvent systems : Biphasic toluene/EtOH mixtures enhance solubility of aryl halides and boronic acids .
- Temperature control : Prolonged heating (12–24 hours) at 70°C improves conversion rates for electron-deficient aryl halides .
- Base choice : K₃PO₄ minimizes side reactions like protodeboronation compared to stronger bases .
Q. What are common side reactions, and how are they mitigated?
- Protodeboronation : Occurs in acidic or highly polar solvents. Mitigation: Use neutral pH conditions and aprotic solvents (e.g., THF) .
- Homocoupling of boronic acids : Additives like TBAB (tetrabutylammonium bromide) suppress this by stabilizing Pd intermediates .
- Halide retention : Incomplete coupling may leave residual bromine; verify via X-ray crystallography or elemental analysis .
Advanced Research Questions
Q. How do steric and electronic effects of the fluorine substituent influence reactivity?
The meta-fluoro group on the biphenyl system:
- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .
- Steric effects : Minimal steric hindrance at the meta position allows efficient cross-coupling, whereas ortho-fluoro analogs show reduced reactivity due to Pd catalyst poisoning . Example: Coupling yields drop from 80% (meta-fluoro) to <30% (ortho-fluoro) in analogous substrates .
Q. How to address contradictions in reported biological activity data for derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Solubility variations : Boronic acids form reversible esters in aqueous buffers, altering bioavailability. Use DMSO stock solutions ≤1% (v/v) to avoid precipitation .
- Stereochemical impurities : Racemization during synthesis can create inactive enantiomers. Chiral HPLC or enzymatic assays are required to validate enantiopurity .
Methodological Case Studies
Case Study: Designing a Multi-Step Synthesis for YopH Phosphatase Inhibitors
- Step 1 : Suzuki coupling of (4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid with 4-iodoaniline to form a biphenylamine intermediate (yield: 55–68%) .
- Step 2 : Phosphonate esterification using diethyl chlorophosphate (yield: 45–55%) .
- Step 3 : Hydrolysis to the free phosphonic acid under acidic conditions (HCl/THF) .
- Validation : IC₅₀ values against YopH phosphatase are measured via spectrophotometric assays (pNPP substrate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
